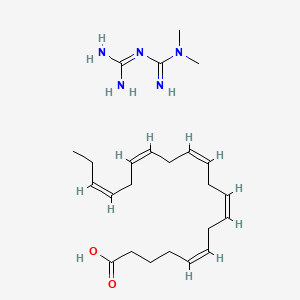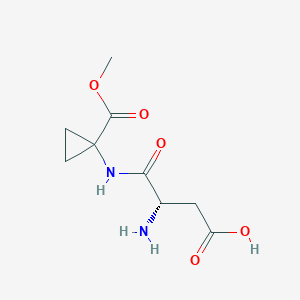
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is a derivative of L-aspartic acid, which is a naturally occurring amino acid. The presence of a cyclopropane ring in its structure adds to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the coupling of L-aspartic acid derivatives with cyclopropane carboxylic acid derivatives. One common method involves the use of coupling reagents such as DIC (N,N’-Diisopropylcarbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) in a solvent like dichloromethane (DCM). The reaction is often carried out under mild conditions, typically at room temperature or slightly elevated temperatures, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods combined with chemical synthesis. For instance, the enzymatic production of α-L-aspartyl derivatives followed by chemical transformation to introduce the cyclopropane ring can be an efficient route. This method leverages the specificity of enzymes to produce high-purity intermediates, which are then chemically modified to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or halogenated derivatives.
Scientific Research Applications
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This compound may also interfere with protein-protein interactions, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Aspartame (L-aspartyl-L-phenylalanine methyl ester): A well-known sweetener with a similar aspartyl structure.
L-alanyl-L-glutamine (Ala-Gln): Another dipeptide with applications in nutrition and medicine.
Uniqueness
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other aspartyl derivatives. This structural feature makes it a valuable compound for studying enzyme interactions and developing new therapeutic agents.
Properties
CAS No. |
92398-42-0 |
|---|---|
Molecular Formula |
C9H14N2O5 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(3S)-3-amino-4-[(1-methoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H14N2O5/c1-16-8(15)9(2-3-9)11-7(14)5(10)4-6(12)13/h5H,2-4,10H2,1H3,(H,11,14)(H,12,13)/t5-/m0/s1 |
InChI Key |
QUIAZCLLUASCDS-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
COC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


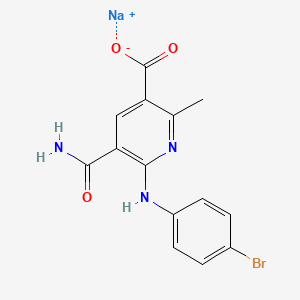
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
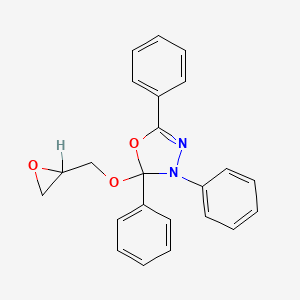
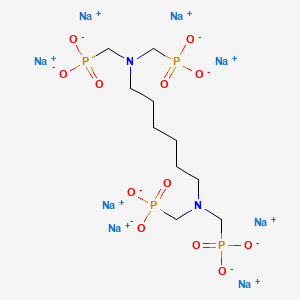
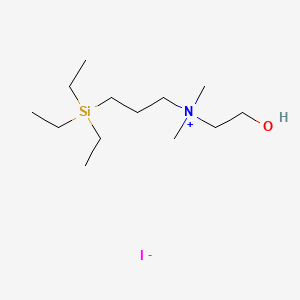
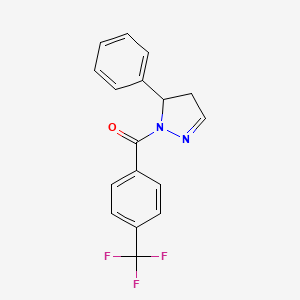
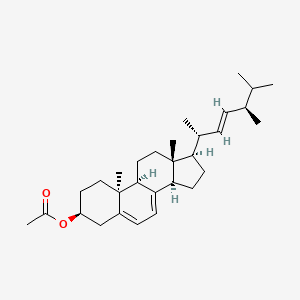
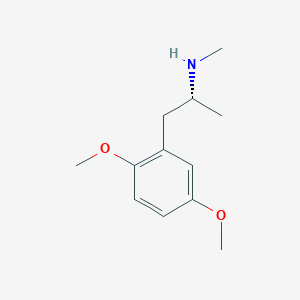


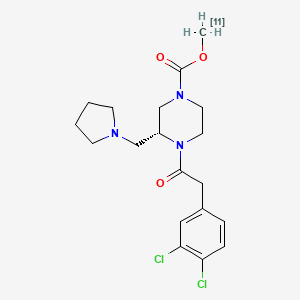
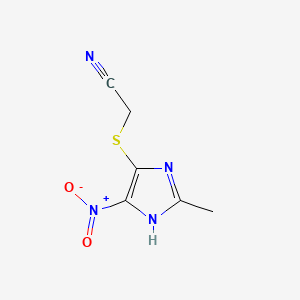
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
